Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Overview
Description
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride typically involves the reaction of ethyl 2-(4-(aminomethyl)phenyl)acetate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Scientific Research Applications
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group and a methacrylate ester group.
4-Aminomethylbenzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety. These compounds share similar chemical properties but differ in their specific functional groups and applications.
Biological Activity
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (E2AP HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
E2AP HCl has the following characteristics:
- Molecular Formula : C12H16ClN O2
- Molecular Weight : Approximately 229.70 g/mol
- Structure : It consists of an ethyl acetate moiety linked to a phenyl group with an aminomethyl substituent.
This unique structure allows E2AP HCl to participate in various chemical reactions and biological interactions, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that E2AP HCl exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of E2AP HCl demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to E2AP HCl have been tested against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 µM .
- Mechanism of Action : The mechanism by which E2AP HCl exerts its biological effects involves its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ester functionality may undergo hydrolysis to release active metabolites.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of E2AP HCl is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to SAR:
Compound | Structural Features | Biological Activity | IC50 (µM) |
---|---|---|---|
E2AP HCl | Para substitution on phenyl ring | Antiproliferative | 0.50 - 3.58 |
Compound A | Meta substitution on phenyl ring | Reduced activity | >10 |
Compound B | Ortho substitution on phenyl ring | Variable activity | 1.00 - 5.00 |
The para substitution enhances the compound's interaction with target proteins compared to meta or ortho substitutions, which typically show reduced activity .
Case Studies
Several studies have investigated the biological potential of E2AP HCl and its analogs:
- Antiproliferative Studies : A study evaluated the antiproliferative activity of various derivatives against HeLa and A2780 cell lines. Notably, a derivative with an IC50 value of 0.50 µM was identified as particularly potent .
- Enzyme Inhibition : Research into the inhibition of muscle myosin ATPases has revealed that compounds structurally related to E2AP HCl can inhibit actin-activated ATPase activity, suggesting potential applications in muscle relaxation therapies .
- Pharmacokinetics : In vivo studies have demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating their potential for therapeutic use in treating conditions such as cancer and muscle disorders .
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOEPBHTWEJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599523 | |
Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17841-69-9 | |
Record name | Benzeneacetic acid, 4-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17841-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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